W146

描述

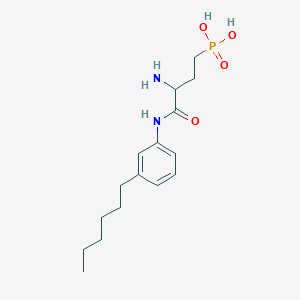

W146 is a complex organic compound with a unique structure that includes both amino and phosphonic acid functional groups

准备方法

The synthesis of W146 typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

W146 can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

Substitution: The amino and phosphonic acid groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

科学研究应用

Hematopoietic Stem Cell Mobilization

One of the primary applications of W146 is in enhancing the mobilization of hematopoietic stem cells (HSCs). Research has demonstrated that this compound can significantly augment the effects of other mobilizing agents such as AMD3100, a CXCR4 antagonist.

Case Study: Enhanced HSC Mobilization

In a study involving murine models, this compound was shown to enhance AMD3100-stimulated mobilization of KSL-HSPCs (kinetic stem cell-like hematopoietic stem/progenitor cells). The administration of this compound prior to AMD3100 resulted in an approximately 8-fold increase in KSL-HSPC mobilization compared to AMD3100 alone. This effect was attributed to the specific antagonism of S1P1 receptors by this compound, which did not alter baseline white blood cell counts but significantly improved functional HSPC mobilization .

| Treatment Group | Mobilization Factor |

|---|---|

| Control (AMD3100 alone) | 1 |

| AMD3100 + this compound | 8 |

Immunosuppressive Therapy

This compound has also been investigated for its potential role in immunosuppressive therapies, particularly in organ transplantation. The modulation of S1P signaling pathways is crucial for controlling lymphocyte trafficking and reducing graft rejection.

Case Study: Immunosuppressive Effects

In preclinical studies, this compound's ability to induce lymphopenia (a reduction in lymphocyte counts) was assessed. Results indicated that this compound caused early and short-lasting lymphopenia in mice, which may help improve graft survival rates by limiting immune responses against transplanted tissues .

Cancer Treatment

The potential application of this compound in cancer therapy is emerging, particularly through its role in modulating the tumor microenvironment and enhancing the efficacy of chemotherapeutic agents.

Pharmacological Profile

This compound has been characterized as a highly specific antagonist for S1P1 receptors with minimal activity on other S1P receptor subtypes (S1P2, S1P3) at concentrations typically used in research . This specificity is crucial for targeting therapeutic effects without unwanted side effects.

Comparative Studies

Comparative studies with other S1P modulators have shown that while this compound induces transient effects on lymphocyte trafficking, other compounds like KSI-6666 exhibit more persistent effects. This suggests that while this compound is effective for short-term interventions, it may need to be combined with other therapies for sustained outcomes .

作用机制

The mechanism of action of W146 involves its interaction with specific molecular targets. The amino and phosphonic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound may also participate in signaling pathways, influencing cellular processes .

相似化合物的比较

W146 can be compared with similar compounds such as:

- 3-Aminopropylphosphonic acid

- 4-Aminobutylphosphonic acid

- 6-Aminohexylphosphonic acid These compounds share similar functional groups but differ in their specific structures and properties. The unique combination of amino and hexylphenylamino groups in this compound distinguishes it from these related compounds .

生物活性

W146 is a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1), which plays a critical role in various biological processes, including immune cell trafficking, vascular integrity, and inflammation. Understanding the biological activity of this compound is essential for its application in therapeutic contexts, particularly in autoimmune diseases and inflammation-related conditions.

This compound has a Ki value of approximately 18 nM , indicating its potency as an S1P1 antagonist. It exhibits no significant activity at other sphingosine-1-phosphate receptors, such as S1P2, S1P3, or S1P5 . The compound's mechanism involves competitive inhibition at the S1P1 receptor, which leads to enhanced capillary leakage and restoration of lymphocyte egress in vivo. This characteristic makes it a valuable tool in studying the modulation of immune responses .

In Vitro Studies

This compound has been shown to inhibit various inflammatory pathways. For example, it effectively reduced the expression of pro-inflammatory markers such as NF-κB p65 and COX-2 in human chondrocytes stimulated by interleukin-1β (IL-1β) . The compound also demonstrated a dose-dependent inhibition of matrix metalloproteinases (MMPs) involved in cartilage degradation, highlighting its potential as an anti-inflammatory agent .

In Vivo Studies

In animal models, this compound administration led to a transient reduction in lymphocyte populations within the blood. Specifically, after intravenous injection, there was a slight decrease in B cell numbers at one hour post-injection; however, this effect was not sustained at four hours . This transient efficacy contrasts with other S1P1 antagonists like KSI-6666, which exhibited more persistent effects on lymphocyte trafficking .

Comparative Efficacy with Other Compounds

The biological activity of this compound can be compared with other S1P modulators. For instance:

| Compound | Ki Value (nM) | Effect on Lymphocyte Trafficking | Duration of Action |

|---|---|---|---|

| This compound | 18 | Transient reduction | Short-lived |

| KSI-6666 | Not reported | Significant reduction | Persistent |

| FTY720-P | Not reported | Agonistic effects | Variable |

This table illustrates that while this compound is effective as an antagonist, its short duration of action limits its therapeutic use compared to other compounds that provide more sustained effects .

Case Studies and Research Findings

Research has highlighted the role of this compound in various experimental settings:

- Autoimmune Disease Models : In models of multiple sclerosis (MS), this compound's antagonistic properties were evaluated for their potential to modulate immune responses without the side effects associated with agonistic activity .

- Inflammation Studies : this compound was shown to inhibit IL-1β-induced inflammatory responses in human chondrocytes, suggesting its utility in treating conditions like osteoarthritis where inflammation plays a key role .

Summary and Future Directions

This compound serves as a potent S1P1 antagonist with notable biological activity primarily characterized by its ability to modulate immune cell trafficking and inflammatory responses. While it demonstrates significant potential for therapeutic applications, particularly in autoimmune diseases, its transient efficacy necessitates further research into developing more potent and long-lasting antagonists.

Future studies should focus on:

- Longer-term pharmacokinetic profiles : Understanding how modifications to the compound structure might enhance its duration of action.

- Combination therapies : Exploring the synergistic effects of this compound with other immunomodulatory agents could provide new avenues for treatment strategies.

属性

IUPAC Name |

[3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJRVGZWNDOOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。